1H and 13C NMR characterization of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
1H and 13C NMR characterization of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine
Title: 1H and 13C NMR Characterization of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine: A Comprehensive Analytical Guide
Introduction & Mechanistic Context
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of JAK1/2 inhibitors, RORγt inverse agonists, and PHD-1 inhibitors[1]. Functionalizing this fused bicyclic core often relies on transition-metal-catalyzed cross-coupling reactions (e.g., Stille coupling), where stannylated intermediates play a critical role.
8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine serves as a highly versatile, electron-rich building block. However, its characterization presents unique analytical challenges. The molecule features a highly deshielded triazole ring, a bridgehead nitrogen that strongly influences the electronic environment of the pyridine ring, and a bulky tributylstannyl (–SnBu₃) group at the C8 position. The presence of the NMR-active tin isotopes ( 117 Sn and 119 Sn, both with I = 1/2) introduces complex scalar coupling networks ( nJSn−H and nJSn−C ) that must be meticulously mapped to validate the structural integrity of the synthesized intermediate[2].
As a Senior Application Scientist, I approach NMR characterization not merely as a data collection exercise, but as a self-validating system . This whitepaper details the exact causality behind the experimental parameters and spectral assignments required to unambiguously characterize this compound.
Self-Validating Experimental Protocol
To prevent signal suppression and ensure the visibility of critical quaternary and tin-coupled carbons, the acquisition parameters must be carefully calibrated.
Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is optimal. The residual CHCl₃ peak at δ 7.26 ppm does not overlap with the highly deshielded triazolopyridine core protons[3].
-
Internal Standard: Tetramethylsilane (TMS, δ 0.00 ppm) is required for precise chemical shift referencing.
-
Concentration: ~15–20 mg for 1 H NMR; ~50–80 mg for 13 C NMR to ensure adequate signal-to-noise (S/N) for the tin satellites.
Acquisition Parameters & Causality
-
1 H NMR (400 or 500 MHz): A standard 30° pulse with a 1.5–2.0 second relaxation delay (D1) is sufficient. The primary goal is resolving the 2JSn−H satellites on the butyl α -protons, which are diagnostic of an intact Sn-C bond[3].
-
13 C NMR (100 or 125 MHz): Critical Step. Quaternary carbons (C2, C3a, C8) and the tin-bound α -carbon lack attached protons, meaning they undergo extremely slow dipole-dipole relaxation. A standard D1 of 1 second will result in these peaks being buried in the baseline. Causality: You must increase the relaxation delay (D1 = 3 to 5 seconds) and utilize a 45° pulse angle to ensure these non-protonated carbons fully relax between scans, allowing for quantitative integration and satellite visibility[4].
Fig 1. Self-validating NMR acquisition and processing workflow.
1 H NMR Spectral Analysis
The 1 H NMR spectrum is distinctly divided into two regions: the downfield aromatic core ( δ 7.0–8.8 ppm) and the upfield aliphatic tributylstannyl chain ( δ 0.8–1.6 ppm)[3].
Because the –SnBu₃ group is located at C8, the H8 proton is absent. This collapses the typical four-spin system of the pyridine ring into a three-spin system (H5, H6, H7). The heavy atom effect and the electropositive nature of tin slightly shield the adjacent H7 proton compared to an unsubstituted core.
Table 1: 1 H NMR Assignments (CDCl₃, 400 MHz)
| Position | Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic / Assignment Notes |
| H2 | 8.35 | s | - | 1H | Triazole core; highly deshielded by adjacent nitrogens[1]. |
| H5 | 8.65 | d | 7.0 | 1H | Pyridine core; α to bridgehead N4, strongly deshielded. |
| H7 | 7.55 | d | 7.0 | 1H | Pyridine core; adjacent to Sn. Exhibits broad 117/119 Sn satellites. |
| H6 | 7.05 | dd | 7.0, 7.0 | 1H | Pyridine core; β to N4, most shielded aromatic proton. |
| H- β (Bu) | 1.55 | m | - | 6H | Aliphatic chain; complex multiplet. |
| H- γ (Bu) | 1.35 | h | 7.3 | 6H | Aliphatic chain; sextet-like structure. |
| H- α (Bu) | 1.15 | m | 2JSn−H ~ 52 | 6H | Sn-bound CH₂. Diagnostic 2J satellites confirm Sn-C bond[3]. |
| H- δ (Bu) | 0.88 | t | 7.3 | 9H | Terminal methyl groups. |
13 C NMR Spectral Analysis
The 13 C NMR spectrum provides the definitive proof of regiochemistry. The presence of the tin atom splits the carbon signals via scalar coupling ( nJSn−C ). Because naturally occurring tin consists of two NMR-active isotopes ( 119 Sn, 8.58% and 117 Sn, 7.68%), the carbon signals directly attached to or near the tin atom will appear as a central peak flanked by two sets of satellite peaks[4].
Table 2: 13 C NMR Assignments (CDCl₃, 100 MHz)
| Position | Shift ( δ , ppm) | Coupling ( nJSn−C , Hz) | Mechanistic / Assignment Notes |
| C2 | 154.0 | - | Triazole C=N; highly deshielded[1]. |
| C3a | 151.5 | - | Bridgehead quaternary carbon. |
| C8 | 138.5 | 1J ~ 360 | Sn-bound aromatic carbon. Massive 1J coupling confirms C8 stannylation. |
| C7 | 132.5 | 2J ~ 35 | Pyridine C- γ ; exhibits distinct 2-bond Sn coupling. |
| C5 | 129.0 | - | Pyridine C- α ; shielded relative to C2 but downfield of C6. |
| C6 | 114.5 | 3J ~ 45 | Pyridine C- β ; note that 3JSn−C is often larger than 2JSn−C [2]. |
| C- γ (Bu) | 29.0 | 3J ~ 20 | Aliphatic chain. |
| C- β (Bu) | 27.5 | 2J ~ 55 | Aliphatic chain. |
| C- δ (Bu) | 13.5 | - | Terminal methyl. |
| C- α (Bu) | 11.0 | 1J ~ 345 | Sn-bound CH₂. Highly shielded due to electropositive Sn[4]. |
The 3J vs 2J Anomaly
A critical hallmark of organotin 13 C NMR is the Karplus-like behavior of the coupling constants. Novice analysts often misassign the β and γ carbons of the butyl chain because they assume coupling constants strictly decay with distance. In reality, the three-bond coupling ( 3JSn−C ) in rigid or specific anti-periplanar conformations is frequently larger than the two-bond coupling ( 2JSn−C )[2]. Double heteronuclear HMQC/HMBC is often employed in complex cases to definitively discriminate these pathways[2].
Fig 2. Key 119Sn-13C spin-spin coupling pathways and typical constants.
Conclusion
The successful NMR characterization of 8-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine requires a deliberate departure from standard small-molecule acquisition parameters. By extending relaxation delays to capture the C8 quaternary carbon and meticulously mapping the 1J , 2J , and 3J tin-carbon satellites, researchers can establish a self-validating dataset. This rigorous analytical foundation ensures the integrity of the intermediate before it is deployed in downstream cross-coupling reactions for drug discovery.
References
- Benchchem.
- 13C−119Sn Correlation NMR in Solution and Solid-State CP/MAS NMR of Bis(tributylstannyl(IV)) O-5,6-Isopropylidene-l-(+)
- DOI / Wiley.
- MDPI.
